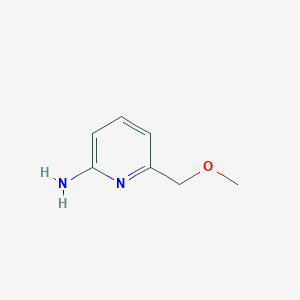
6-(Methoxymethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methoxymethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxymethyl group (-CH2OCH3) attached to the sixth position of the pyridine ring and an amino group (-NH2) at the second position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The general reaction scheme is as follows:
-
Formation of Imine Intermediate
- 2-Aminopyridine reacts with formaldehyde in the presence of an acid catalyst to form an imine intermediate.
- Reaction conditions: Acidic medium, room temperature.
-
Reduction of Imine Intermediate
- The imine intermediate is reduced using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
- Reaction conditions: Reducing agent, room temperature to mild heating.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxymethyl)pyridin-2-amine undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
- Major product: Pyridine N-oxide derivatives.
-
Reduction
- The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Major product: Reduced amine derivatives.
-
Substitution
- The amino group at the second position can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
- Major products: Substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), room temperature to mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, room temperature to mild heating.
Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions, room temperature to mild heating.
Scientific Research Applications
6-(Methoxymethyl)pyridin-2-amine is utilized in various scientific research fields, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
- Used as a probe to study enzyme-substrate interactions and metabolic pathways.
-
Medicine
- Explored for its potential therapeutic applications, including drug development and design.
- Studied for its effects on various biological targets and pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethyl group and amino group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
6-(Methoxymethyl)pyridin-2-amine can be compared with other similar compounds, such as:
-
2-Aminopyridine
- Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
- Used as a precursor in the synthesis of various pyridine derivatives.
-
6-Methoxypyridin-2-amine
- Contains a methoxy group directly attached to the pyridine ring instead of a methoxymethyl group.
- Exhibits different reactivity and biological activities.
-
6-(Hydroxymethyl)pyridin-2-amine
- Contains a hydroxymethyl group (-CH2OH) instead of a methoxymethyl group.
- Shows different chemical properties and potential applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-(methoxymethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNXUWKJJNYBGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
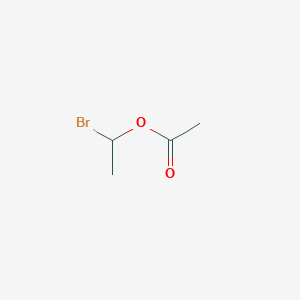
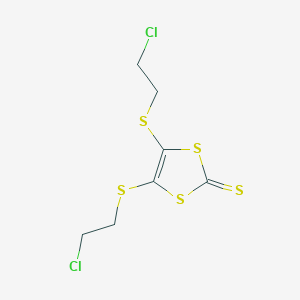
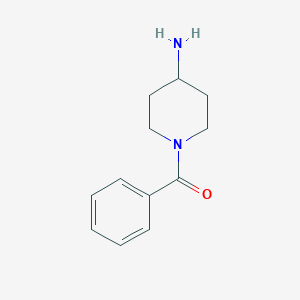
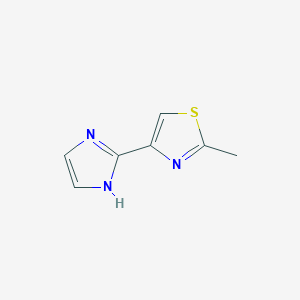
![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)
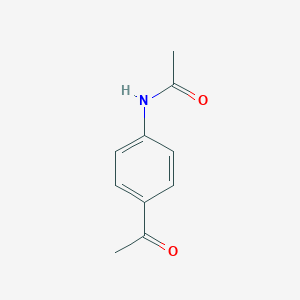

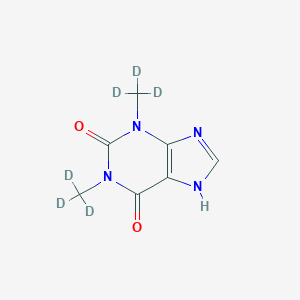
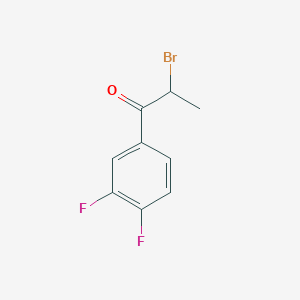
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)
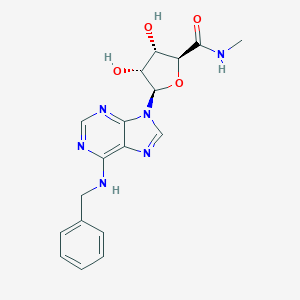

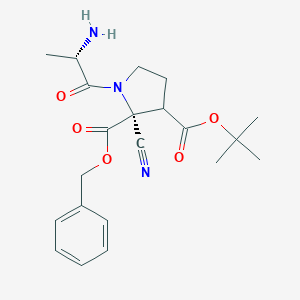
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
